REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:15])[CH3:14])[CH:9]=[CH:10][CH:11]=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>CC(C)=O.O>[CH:2]([C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:15])[CH3:14])[CH:9]=[CH:10][CH:11]=1)=[O:1] |f:1.2,3.4|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C=1C=C(C=CC1)NC(C)=O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C.O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the bulk of the solvent (˜90%) removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The remaining solution was then extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined extracts washed with saturated NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C=CC1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.98 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |